2-Ethyl-1-hexanol-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-hexanol-D5 is a deuterated form of 2-Ethyl-1-hexanol, an organic compound with the chemical formula C8H18O. It is a branched, eight-carbon alcohol that is colorless and poorly soluble in water but soluble in most organic solvents . The deuterated form, this compound, is used primarily in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1-hexanol is typically produced industrially by the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting hydroxyaldehyde . The process involves the following steps:
Aldol Condensation: n-Butyraldehyde undergoes aldol condensation to form 2-ethyl-3-hydroxyhexanal.
Hydrogenation: The 2-ethyl-3-hydroxyhexanal is then hydrogenated to produce 2-Ethyl-1-hexanol.
Industrial Production Methods: The industrial production of 2-Ethyl-1-hexanol involves large-scale aldol condensation and hydrogenation processes, typically carried out in reactors with controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-hexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Common reagents for esterification include carboxylic acids and acid chlorides.
Major Products:
Oxidation: Forms aldehydes or ketones.
Reduction: Forms alkanes.
Substitution: Forms esters and ethers.
Scientific Research Applications
2-Ethyl-1-hexanol-D5 is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: In the development of pharmaceuticals and as a component in drug delivery systems.
Industry: In the production of plasticizers, defoamers, dispersants, and petroleum additives .
Mechanism of Action
The mechanism of action of 2-Ethyl-1-hexanol-D5 involves its interaction with various molecular targets and pathways. For example, its esters are used in the production of plasticizers and lubricants, where they help reduce viscosity and lower freezing points . The branching in its structure inhibits crystallization, making it useful in various industrial applications .
Comparison with Similar Compounds
2-Ethylhexanol: The non-deuterated form of 2-Ethyl-1-hexanol-D5.
1-Hexanol: A straight-chain alcohol with similar properties.
2-Ethylhexyl alcohol: Another branched alcohol with similar applications .
Uniqueness: this compound is unique due to its deuterated nature, which makes it valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. Its isotopic properties provide distinct advantages in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C8H18O |
---|---|
Molecular Weight |
135.26 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i2D3,4D2 |
InChI Key |
YIWUKEYIRIRTPP-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CO |
Canonical SMILES |
CCCCC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.